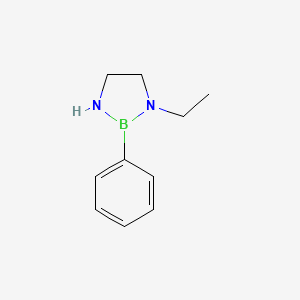

1-Ethyl-2-phenyl-1,3,2-diazaborolidine

Description

Properties

CAS No. |

5898-35-1 |

|---|---|

Molecular Formula |

C10H15BN2 |

Molecular Weight |

174.05 g/mol |

IUPAC Name |

1-ethyl-2-phenyl-1,3,2-diazaborolidine |

InChI |

InChI=1S/C10H15BN2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |

InChI Key |

XBJAATUVFNUHFT-UHFFFAOYSA-N |

Canonical SMILES |

B1(NCCN1CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Characterization of 1 Ethyl 2 Phenyl 1,3,2 Diazaborolidine and Analogues

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic techniques are fundamental in determining the connectivity and electronic environment of atoms within a molecule. For 1,3,2-diazaborolidine derivatives, a combination of nuclear magnetic resonance and photoelectron spectroscopies offers deep insights into their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B, ¹⁹F NMR) for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Ethyl-2-phenyl-1,3,2-diazaborolidine and its analogues, such as the well-studied 1,3-dimethyl-2-phenyl-1,3,2-diazaborolidine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical 1,3-dialkyl-2-phenyl-1,3,2-diazaborolidine provides distinct signals for each type of proton. The protons of the ethyl or methyl groups on the nitrogen atoms will appear in the aliphatic region, with their chemical shifts and multiplicities dictated by neighboring protons. The methylene (B1212753) protons of the diazaborolidine ring typically appear as a singlet or a more complex multiplet, depending on the ring conformation and substitution. The protons of the phenyl group attached to the boron atom resonate in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the diazaborolidine ring are particularly informative about the ring's electronic environment. The carbons of the N-alkyl and B-phenyl substituents will also have characteristic chemical shifts.

¹¹B NMR Spectroscopy: As boron-11 (B1246496) is an NMR-active nucleus with a high natural abundance, ¹¹B NMR is a powerful technique for directly probing the environment of the boron atom in 1,3,2-diazaborolidine systems. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. For a three-coordinate boron atom in a diazaborolidine ring, a broad signal is typically observed in the range of +20 to +40 ppm. Upon the formation of a four-coordinate adduct, for instance with a Lewis base like BF₃, a significant upfield shift is expected, providing clear evidence of complexation.

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR becomes crucial when studying its adducts with fluorine-containing Lewis acids, such as boron trifluoride (BF₃). The formation of a Diazaborolidine-BF₃ complex would result in signals in the ¹⁹F NMR spectrum, with chemical shifts and coupling constants providing information about the structure of the adduct.

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H | |||

| N-CH₂-CH₃ | 1.0 - 1.5 | Triplet | Ethyl group methyl protons |

| N-CH₂-CH₃ | 2.5 - 3.5 | Quartet | Ethyl group methylene protons |

| N-CH₂-CH₂-N | 3.0 - 4.0 | Singlet/Multiplet | Diazaborolidine ring protons |

| Phenyl-H | 7.0 - 8.0 | Multiplets | Aromatic protons |

| ¹³C | |||

| N-CH₂-C H₃ | 10 - 20 | ||

| N-C H₂-CH₃ | 40 - 50 | ||

| N-C H₂-C H₂-N | 45 - 55 | ||

| Phenyl-C | 125 - 140 | ||

| ¹¹B | +20 - +40 | Broad Singlet | Three-coordinate boron |

| -5 - +5 | Sharp Singlet | Four-coordinate boron (in adducts) |

Photoelectron Spectroscopy for Electronic Structure Validation

Ultraviolet Photoelectron Spectroscopy (UV-PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. nih.gov This method provides direct experimental access to the energies of occupied molecular orbitals.

For diazaborolidines and related BN-heterocycles, UV-PES can validate theoretical calculations of their electronic structure. nih.gov The spectrum typically shows a series of bands, each corresponding to the ionization from a specific molecular orbital. The first ionization potential, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), is of particular interest as it relates to the molecule's reactivity, particularly its electron-donating ability. By comparing the experimental ionization energies with those predicted by computational methods (like Density Functional Theory, DFT), a detailed understanding of the nature and energy levels of the frontier orbitals can be achieved. For 1,3,2-diazaborolidines, the HOMO is expected to have significant contributions from the nitrogen lone pairs and the π-system of the phenyl group.

Diffraction Methods for Precise Geometric Determination

While spectroscopy provides information about connectivity and electronic structure, diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction Studies of 1,3,2-Diazaborolidine Adducts and Complexes (e.g., Diazaborolidine-BF₃-complexes)

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. While obtaining suitable single crystals of this compound itself might be challenging, its adducts with Lewis acids, such as boron trifluoride (BF₃), often form stable, crystalline materials suitable for X-ray analysis.

The formation of a Diazaborolidine-BF₃ complex involves the donation of electron density from one of the nitrogen atoms of the diazaborolidine ring to the electron-deficient boron atom of BF₃. This results in the formation of a four-coordinate boron center at the nitrogen and a four-coordinate boron atom in the newly formed adduct.

A crystal structure of such an adduct would provide precise measurements of:

Bond Lengths: The B-N bond lengths within the diazaborolidine ring and the newly formed N-B bond to the BF₃ moiety. An increase in the endocyclic B-N bond lengths and a pyramidalization at the coordinated nitrogen atom would be expected.

Bond Angles: The angles around the boron and nitrogen atoms, confirming the geometry of the five-membered ring and the tetrahedral coordination at the complexed nitrogen and boron atoms.

Torsional Angles: The conformation of the diazaborolidine ring (e.g., envelope or twisted conformation).

Intermolecular Interactions: How the complex molecules pack in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.

| Parameter | Expected Value/Observation | Significance |

| Coordination at Ring Boron | Trigonal Planar | Confirms the uncomplexed diazaborolidine structure. |

| Coordination at Coordinated Nitrogen | Tetrahedral | Evidence of Lewis acid-base adduct formation. |

| N-B(F₃) Bond Length | ~1.6 Å | Characterizes the dative bond in the complex. |

| B-F Bond Lengths | Elongated compared to free BF₃ | Indicates weakening of B-F bonds upon coordination. |

| ¹¹B NMR Shift of Ring Boron | No significant change | |

| ¹¹B NMR Shift of BF₃ Boron | Significant upfield shift | Confirms four-coordination at the BF₃ moiety. |

Complementary Characterization Techniques

In addition to the primary methods discussed, other techniques can provide valuable complementary information.

Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrational modes of the B-N, B-C, and N-C bonds in the molecule and its complexes. Changes in these vibrational frequencies upon adduct formation can provide further evidence of complexation.

Mass Spectrometry (MS): Confirms the molecular weight of the parent compound and its fragments, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Computational Chemistry: Theoretical calculations, such as DFT, are often used in conjunction with experimental data to predict and interpret spectroscopic and structural properties. They can provide insights into molecular orbital energies, charge distributions, and reaction mechanisms that are not directly accessible through experiment.

By integrating the data from these various advanced characterization techniques, a detailed and robust understanding of the structural and electronic properties of this compound and its analogues can be achieved.

Reactivity and Mechanistic Investigations of 1 Ethyl 2 Phenyl 1,3,2 Diazaborolidine

Reactivity Patterns of the 1,3,2-Diazaborolidine Moiety

The reactivity of the 1,3,2-diazaborolidine ring is largely centered around the boron atom, which acts as a Lewis acidic center. The electron-donating effects of the adjacent nitrogen atoms modulate this Lewis acidity, influencing the compound's stability and reaction pathways. Key reactivity patterns include substitution at the boron center and the interconversion of the heterocyclic ring system itself.

Substitution Processes at the Boron Center (e.g., Borylstannations)

The exocyclic substituent on the boron atom of 1,3,2-diazaborolidines can be exchanged through various substitution reactions. While direct examples of borylstannation involving 1-Ethyl-2-phenyl-1,3,2-diazaborolidine are not extensively documented in readily available literature, the principles of substitution at a three-coordinate boron center are well-established. These reactions typically involve the nucleophilic displacement of a leaving group attached to the boron.

For instance, in the closely related N-heterocyclic carbene (NHC)-borane complexes, NHC-boryl iodide and triflate complexes have been shown to undergo nucleophilic substitutions at the boron atom. This allows for the preparation of a variety of substituted boranes, including boryl azides and nitroboranes. This reactivity suggests that a B-X (where X is a halide or other good leaving group) bond in a diazaborolidine could similarly react with an organometallic nucleophile, such as an organostannane reagent (R₃Sn-Nu), to form a new boron-nucleophile bond. The driving force for such a reaction would be the formation of a stable salt (e.g., stannyl (B1234572) halide) and a new, stable B-C, B-N, or other B-element bond. The general reactivity of organotin compounds, also known as stannanes, in palladium-catalyzed cross-coupling reactions highlights their utility in forming new carbon-carbon and carbon-heteroatom bonds.

Interconversion Pathways (e.g., Conversion into Oxazaborolidines)

The 1,3,2-diazaborolidine ring system can be chemically transformed into other heterocyclic structures. A notable example is the conversion of related 2,3-dihydro-1H-1,3,2-diazaboroles into 1,3,2-oxazaborolidines. This transformation has been achieved through the reaction of diazaboroles with diphenylketene. The reaction proceeds regioselectively, affording the corresponding oxazaborolidines in good yields. This process involves the cleavage of a B-N bond and the formation of new B-O and C-N bonds, effectively replacing a nitrogen atom in the five-membered ring with an oxygen atom, thus altering the core heterocyclic structure.

Mechanistic Elucidation of 1,3,2-Diazaborolidine-Mediated Reactions

Chiral 1,3,2-diazaborolidines are effective reagents and catalysts for asymmetric synthesis. Understanding the mechanisms through which they transfer stereochemical information is crucial for predicting and controlling reaction outcomes.

Understanding Asymmetric Induction in Sᴇ′ Reactions Mediated by Chiral Diazaborolidines

Chiral diazaborolidines that are easily prepared, inexpensive, and stable can provide excellent stereoselection across several reaction classes, including cycloadditions. While the prompt specifies Sᴇ′ reactions, the principles of asymmetric induction can be clearly illustrated through the well-documented use of chiral diazaborolidines in stereocontrolled cycloaddition reactions. These reactions showcase the capacity of the chiral diazaborolidine scaffold to control the facial selectivity of reacting partners.

In one study, a chiral diazaborolidine derived from pseudoephedrine was used to direct [4+2], [3+2], and [2+2] cycloaddition reactions. The chiral auxiliary provides a defined stereochemical environment that biases the approach of the reacting molecules, leading to high levels of diastereoselectivity in the products. For example, in dipolar cycloaddition reactions employing nitrones, high yields and selectivities were observed.

| Entry | Product | Yield (%) | Selectivity (d.r.) |

|---|---|---|---|

| 1 | Isoxazolidine A | 85 | 95:5 |

| 2 | Isoxazolidine B | 80 | 96:4 |

| 3 | Isoxazolidine C | 75 | >98:2 |

X-ray structure analysis of these chiral diazaborolidines provides insight into the origin of this stereocontrol, revealing how the substituents on the chiral backbone effectively shield one face of the molecule, directing the incoming reagent to the opposite, less sterically hindered face.

Analysis of Transition States (e.g., Zimmerman-Traxler Transition State) and Stereochemical Outcomes

The stereochemical outcomes of many reactions mediated by boron-containing reagents, including diazaborolidines, can be rationalized using the Zimmerman-Traxler transition state model. This model was originally proposed for aldol (B89426) reactions and posits a chair-like, six-membered cyclic transition state. acs.orgresearchgate.net

In the context of a boron-mediated aldol reaction, the boron atom of the enolate coordinates to the carbonyl oxygen of the aldehyde. This assembly then arranges into a six-membered ring to facilitate the carbon-carbon bond formation. acs.org The substituents on both the enolate and the aldehyde prefer to occupy equatorial positions within this chair-like transition state to minimize steric interactions, particularly 1,3-diaxial strain. acs.org

The geometry of the boron enolate (E or Z) directly influences the relative stereochemistry (syn or anti) of the aldol product. acs.org

A Z-enolate typically leads to the syn aldol product.

An E-enolate typically leads to the anti aldol product.

The use of a boron Lewis acid, such as in a diazaborolidine, is particularly effective because the relatively short B-O and B-C bonds create a tighter, more organized transition state. researchgate.net This enhances the energy difference between the favored and disfavored transition states, leading to higher levels of diastereoselectivity. researchgate.netacs.org When a chiral diazaborolidine is used, the chiral environment creates a diastereomeric relationship between the two possible chair transition states (one for attack on the Re face of the aldehyde and one for attack on the Si face), making one pathway significantly more favorable and thus inducing high enantioselectivity.

Coordination Chemistry of 1,3,2-Diazaborolidines

The nitrogen atoms in the 1,3,2-diazaborolidine ring possess lone pairs of electrons, making them potential Lewis basic sites for coordination to metal centers. This allows diazaborolidine derivatives to act as ligands in transition metal complexes.

The coordination can occur through one or both nitrogen atoms. For example, related BN-heterocycles like 1,2,3-diazaborines can serve as anionic diazo ligands to form μ-DAB-bridging coinage metal complexes, which are structurally similar to well-studied pyrazolato complexes. In these cases, the deprotonated diazaborine (B1195285) acts as a bridging ligand between two metal centers.

Furthermore, the diazaborolidine framework can be part of a larger ligand structure. Chiral diamines, which are precursors to diazaborolidines, are themselves effective ligands for transition metals. researchgate.net The resulting diazaborolidine, when formed, can retain this coordinating ability. The electronic properties of the diazaborolidine ring, influenced by the substituents on boron and nitrogen, can tune the donor properties of the ligand and, consequently, the catalytic activity or physical properties of the resulting metal complex. The field of N-heterocyclic carbene (NHC)-borane complexes also provides insight, demonstrating the strong dative bond that can form between a Lewis basic carbon and a Lewis acidic boron center. acs.orgnih.govbohrium.com By analogy, the nitrogen atoms of a diazaborolidine can act as strong σ-donors to coordinate with various metal ions. nih.gov

Functionality as η⁵-Ligands in Transition Metal Complexes

There is currently a lack of scientific literature describing the synthesis, characterization, or theoretical study of transition metal complexes featuring this compound serving as an η⁵-ligand. The η⁵-coordination mode is characteristic of cyclic, planar, five-membered ring systems that can donate six π-electrons to a metal center, akin to the cyclopentadienyl (B1206354) anion. For a diazaborolidine ring to act as such a ligand, it would typically need to be in an anionic form, creating a 6π-electron aromatic system.

While the broader class of diazaborole compounds has been investigated as ligands for transition metals, specific studies on the 1-Ethyl-2-phenyl derivative are not present in the available literature. Consequently, no data tables of bond lengths, spectroscopic data, or detailed research findings on its η⁵-complexes can be provided.

Lewis Acidity and Formation of Adducts

Despite this general understanding, specific experimental or computational studies quantifying the Lewis acidity of this compound are not found in the scientific literature. Therefore, there are no reported examples of adducts formed between this specific diazaborolidine and Lewis bases, and no data tables of adduct properties or reaction thermodynamics can be compiled.

Reaction with Specific Chemical Species (e.g., Lithium Phosphanides)

Detailed investigations into the reaction of this compound with specific chemical species such as lithium phosphanides have not been reported in the available scientific literature. Reactions of this nature would be of interest for the synthesis of novel phosphorus- and boron-containing heterocyclic compounds. Generally, a lithium phosphanide, acting as a nucleophile, could potentially attack the electrophilic boron center of the diazaborolidine. The outcome of such a reaction would depend on the specific reactants and reaction conditions.

However, without experimental data, any discussion of reaction pathways, product characterization, or mechanistic details would be purely speculative. As such, no detailed research findings or data tables concerning the reaction of this compound with lithium phosphanides can be presented.

Catalytic Applications of 1 Ethyl 2 Phenyl 1,3,2 Diazaborolidine and Its Derivatives

Asymmetric Catalysis Using 1,3,2-Diazaborolidine Chiral Auxiliaries

Chiral 1,3,2-diazaborolidines, a class of compounds structurally analogous to the well-studied oxazaborolidines, serve as effective chiral auxiliaries in a range of asymmetric reactions. The inherent chirality within the diazaborolidine framework allows for the transfer of stereochemical information to a prochiral substrate, guiding the formation of one enantiomer over the other. The steric and electronic properties of the substituents on the nitrogen and boron atoms can be readily tuned to optimize selectivity for a specific transformation.

Induction of Asymmetry in Carbon-Carbon Bond Formation (e.g., Allylation Reactions)

While specific studies detailing the use of 1-Ethyl-2-phenyl-1,3,2-diazaborolidine in allylation reactions are not extensively documented in the reviewed literature, the broader class of chiral boron-containing reagents is known to facilitate asymmetric carbon-carbon bond formation. In principle, the Lewis acidic boron center of a chiral diazaborolidine can coordinate to a carbonyl compound, activating it towards nucleophilic attack. The chiral environment created by the auxiliary then directs the approach of an allylating agent, such as an allylsilane or allylstannane, to one face of the carbonyl, resulting in the formation of a chiral homoallylic alcohol with high enantiomeric excess. The effectiveness of this stereochemical control is contingent on the specific structure of the diazaborolidine auxiliary and the reaction conditions.

Control of Diastereofacial Selectivity in Complex Synthetic Sequences

In the synthesis of complex molecules with multiple stereocenters, controlling diastereofacial selectivity is paramount. Chiral auxiliaries derived from 1,3,2-diazaborolidines can play a crucial role in this context. By temporarily attaching the chiral auxiliary to a substrate, subsequent reactions are directed to a specific face of the molecule, thereby establishing the desired relative stereochemistry. For instance, in an aldol (B89426) reaction, a chiral diazaborolidine auxiliary attached to an enolate could dictate the stereochemical outcome of the addition to an aldehyde, leading to the formation of a specific diastereomer. The auxiliary is subsequently removed, having served its purpose of installing the desired chirality.

Enantioselective Reduction Reactions Catalyzed by Diazaborolidine-Borane Adducts

The in situ formation of adducts between chiral diazaborolidines and borane (B79455) (BH₃) generates powerful and highly selective reducing agents for prochiral ketones and other carbonyl compounds. While the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidines, is a well-established methodology, the analogous use of diazaborolidine-borane adducts follows a similar mechanistic principle. The chiral diazaborolidine acts as a catalyst, coordinating with borane to form a complex that then delivers a hydride to the carbonyl group in a stereocontrolled manner. The phenyl group at the 2-position and the ethyl groups on the nitrogen atoms of this compound would create a specific chiral pocket, influencing the orientation of the substrate and leading to high enantioselectivity in the resulting secondary alcohol. The general efficacy of such systems is highlighted by the broader success of borane-catalyzed enantioselective reductions.

Role in Stereoselective Transformations for the Synthesis of Chiral Molecules

The application of this compound and its derivatives extends to a variety of stereoselective transformations aimed at the synthesis of valuable chiral building blocks. The ability to induce chirality makes these compounds attractive reagents in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. By employing these chiral auxiliaries, chemists can access enantiomerically enriched compounds that would be challenging to synthesize through other methods.

Broadening the Scope of Catalytic Transformations

The versatility of 1,3,2-diazaborolidine derivatives continues to be explored, with research aimed at expanding their utility in a wider range of catalytic transformations beyond their established roles.

Theoretical and Computational Investigations of 1 Ethyl 2 Phenyl 1,3,2 Diazaborolidine

Quantum Mechanical Studies of Electronic Structure and Bonding

Analysis of 6π-Electron Aromaticity in the Diazaborolidine Ring System

The 1,3,2-diazaborolidine ring, a five-membered heterocycle containing two nitrogen atoms and one boron atom, presents an interesting case for the study of aromaticity. While not a classic aromatic system like benzene (B151609), the potential for π-delocalization involving the nitrogen lone pairs and the vacant p-orbital of the boron atom has been a subject of theoretical interest. According to Hückel's rule, a planar, cyclic, conjugated system with (4n+2) π-electrons should exhibit aromatic character. The diazaborolidine ring in 1-Ethyl-2-phenyl-1,3,2-diazaborolidine contains a C=C double bond and two nitrogen atoms, which can potentially contribute lone pair electrons to the π-system.

Computational methods, particularly Nucleus-Independent Chemical Shift (NICS) calculations, are powerful tools for quantifying the aromaticity of such ring systems. NICS calculations predict the magnetic shielding at the center of a ring; a negative value is indicative of a diatropic ring current, a hallmark of aromaticity. While specific NICS studies on this compound are not extensively documented in the literature, studies on analogous BN-heterocycles have shown that the introduction of a B-N bond into a π-system generally leads to a reduction in aromaticity compared to their all-carbon counterparts. acs.org This is attributed to the difference in electronegativity between boron and nitrogen, which can lead to a more localized electronic structure. acs.org

Molecular Orbital and Charge Distribution Analysis

The electronic properties of this compound can be further elucidated through the analysis of its molecular orbitals (MOs) and charge distribution. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), provide insights into the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in determining the molecule's reactivity.

In a typical 1,3,2-diazaborolidine system, the HOMO is expected to have significant contributions from the nitrogen lone pairs and the π-system of the phenyl group. The LUMO is likely to be centered on the boron atom, reflecting its Lewis acidic character due to its vacant p-orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution and bonding interactions. This analysis would likely reveal a significant positive charge on the boron atom and negative charges on the more electronegative nitrogen atoms, confirming the polar nature of the B-N bonds. The delocalization of electron density from the nitrogen lone pairs into the vacant boron p-orbital (a pπ-pπ interaction) is a key feature of the bonding in this heterocyclic system.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Characterization of Transition States and Energetic Profiles

DFT has become an invaluable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. The energetic profile of a reaction, including the activation energy (the energy difference between the reactants and the transition state), provides a quantitative measure of the reaction rate.

While specific DFT studies on the reaction mechanisms of this compound are limited, the general reactivity patterns of similar organoboron compounds have been explored computationally. For instance, in reactions where the diazaborolidine acts as a catalyst or reagent, DFT can be used to model the coordination of substrates to the boron center and the subsequent steps of the transformation. The calculated vibrational frequencies of the transition state structure are used to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Prediction of Stereoselectivity and Regioselectivity

Many reactions involving chiral reagents or catalysts, such as those derived from chiral 1,3,2-diazaborolidines, exhibit high degrees of stereoselectivity and regioselectivity. DFT calculations can provide a theoretical basis for understanding and predicting these outcomes. By calculating the energies of the transition states leading to different stereoisomers or regioisomers, one can predict which pathway will be favored.

Computational Modeling of Chiral Induction and Ligand-Substrate Interactions

The ability of chiral molecules to induce asymmetry in a chemical reaction is a cornerstone of modern organic synthesis. Computational modeling provides a powerful means to investigate the origins of chiral induction at the molecular level. For a chiral derivative of this compound, computational methods can be used to model its interactions with a prochiral substrate.

These models can reveal the key non-covalent interactions, such as steric hindrance, hydrogen bonding, and electrostatic interactions, that are responsible for the transfer of chirality from the ligand to the substrate. By analyzing the geometries and energies of the diastereomeric transition states, researchers can gain a detailed understanding of how the chiral environment created by the ligand dictates the facial selectivity of the reaction. These insights are crucial for the rational design of new and more effective chiral catalysts and ligands.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the structure-activity relationships (SAR) of this compound. While computational methods are a cornerstone of modern medicinal chemistry for elucidating SAR, it appears that this particular compound has not been the subject of such detailed in silico investigations.

Generally, computational SAR studies on a molecule like this compound would involve a variety of techniques. These could include quantum chemical calculations to determine electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and atomic charges. These descriptors are fundamental to understanding how a molecule might interact with a biological target.

Furthermore, methods like Quantitative Structure-Activity Relationship (QSAR) modeling would be employed if a series of analogous compounds with corresponding biological activity data were available. Such models mathematically correlate variations in molecular structure with changes in activity, providing predictive insights for the design of new, more potent compounds. Molecular docking and molecular dynamics simulations would also be pivotal in visualizing and analyzing the binding of this compound to a specific protein target, thereby elucidating the key intermolecular interactions that govern its activity.

However, at present, there are no publicly available research articles or datasets that provide this level of computational SAR analysis for this compound. The existing literature on related diazaborolidine compounds primarily focuses on their synthesis, structural characterization (e.g., via X-ray crystallography and NMR spectroscopy), and photophysical properties, with computational studies occasionally used to support these experimental findings rather than to explore biological SAR.

Due to the lack of specific research in this area, no detailed findings or data tables pertaining to the computational SAR of this compound can be presented. The scientific community has yet to publish studies that would populate such a section with the requisite scientifically accurate and detailed information.

Structural Variations of the 1,3,2-Diazaborolidine Scaffold

The chemical reactivity and physical properties of 1,3,2-diazaborolidines can be finely tuned by altering the substituents at the nitrogen and boron atoms. These modifications influence the electronic and steric environment of the heterocyclic ring, thereby impacting its stability, reactivity, and potential as a ligand or catalyst.

Exploration of Different Boron Substituents (e.g., Fluoro-, Phosphanyl-, Bromo-Diazaborolidines)

A significant area of research has been the substitution of the phenyl group on the boron atom with other functionalities, leading to a range of 2-substituted-1,3,2-diazaborolidines. These modifications are often key to unlocking new reactivity patterns.

Fluoro- and Bromo-Diazaborolidines: The synthesis of 2-halo-1,3,2-diazaborolidines, such as the fluoro and bromo derivatives, is a common strategy to create versatile synthetic intermediates. For example, 2-bromo-1,3,2-diazaboroles are recognized as valuable electrophiles. researchgate.net This reactivity can be extrapolated to the corresponding diazaborolidines, where the bromine atom can be readily displaced by a variety of nucleophiles, opening pathways to a wide array of functionalized diazaborolidines.

Phosphanyl-Diazaborolidines: The introduction of a phosphorus-containing substituent at the boron center leads to the formation of phosphanyl-diazaborolidines. These compounds are of interest due to the potential for cooperative effects between the boron and phosphorus centers. The synthesis of such compounds can be achieved through the reaction of a 2-halo-1,3,2-diazaborolidine with a phosphide (B1233454) nucleophile. The nature of the phosphanyl group can be varied, allowing for the fine-tuning of the electronic and steric properties of the resulting molecule.

| Boron Substituent | Synthetic Precursor (General) | Key Feature | Potential Application |

| Fluoro | 2-Halo-1,3,2-diazaborolidine | High electronegativity of fluorine influences boron's Lewis acidity. | Intermediate for further functionalization. |

| Bromo | Boron tribromide | Good leaving group for nucleophilic substitution. | Precursor for a wide range of derivatives. |

| Phosphanyl | 2-Halo-1,3,2-diazaborolidine and a phosphide | Presence of both Lewis acidic (B) and Lewis basic (P) centers. | Ligands in coordination chemistry, catalysis. |

Comparative Studies with Related Boron Heterocycles

1,3,2-Diazaborolines (2,3-Dihydro-1H-1,3,2-diazaboroles)

1,3,2-Diazaborolines, also known as 2,3-dihydro-1H-1,3,2-diazaboroles, are five-membered heterocyclic compounds that feature a double bond within the ring, distinguishing them from the saturated 1,3,2-diazaborolidines. nih.gov This unsaturation leads to a planar ring system with 6π-electrons, which can be considered as a heteroaromatic species. researchgate.net This aromatic character imparts different electronic properties compared to the non-aromatic diazaborolidines. High-yield syntheses for 1,3,2-diazaborolines with various functional groups on the boron atom have been developed, allowing for a rich area of chemical exploration. researchgate.net Their ability to act as η5-ligands in organometallic chemistry is a direct consequence of their aromaticity, a property not shared by their saturated counterparts. researchgate.net

Diazaborinanes

Diazaborinanes are six-membered heterocyclic compounds containing two nitrogen atoms and one boron atom. The larger ring size of diazaborinanes compared to the five-membered ring of 1,3,2-diazaborolidines leads to greater conformational flexibility. This can influence their coordination chemistry and reactivity. The synthesis and reactivity of diazaborinanes are areas of ongoing research, with their potential applications in various fields of chemistry being actively explored.

| Heterocycle | Ring Size | Heteroatoms | Key Structural Feature | Notable Property/Application |

| 1,3,2-Diazaborolidine | 5 | B, 2N | Saturated ring | Versatile scaffold for derivatives. |

| 1,3,2-Diazaboroline | 5 | B, 2N | Endocyclic double bond | Aromatic character, η5-ligand capabilities. researchgate.net |

| Oxazaborolidine | 5 | B, N, O | Contains both nitrogen and oxygen | Widely used as chiral catalysts in asymmetric synthesis. |

| Diazaborinane | 6 | B, 2N | Six-membered ring | Greater conformational flexibility. |

An Examination of this compound and Related Boron Heterocycles

The field of boron chemistry has garnered significant attention due to the unique electronic properties and diverse applications of organoboron compounds. Among these, boron-containing heterocycles are of particular interest. This article focuses on the chemical compound “this compound,” and explores related derivatives and analogues, providing a detailed overview of their synthesis and reactivity based on available scientific literature.

Future Directions and Emerging Research Areas for 1 Ethyl 2 Phenyl 1,3,2 Diazaborolidine

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The utility of any chemical compound is fundamentally linked to its accessibility. While classical methods for synthesizing 1,3,2-diazaborolidines exist—typically involving the condensation of an N,N'-disubstituted 1,2-diamine with a phenylboronic acid derivative—future research will likely focus on developing more efficient, sustainable, and versatile synthetic protocols.

Key research thrusts in this area could include:

Catalyst-Free and Green Conditions: Exploring solvent-free reaction conditions or the use of benign solvents like water or ethanol to minimize environmental impact. Microwave-assisted synthesis could also be investigated to reduce reaction times.

Expanded Substrate Scope: A significant avenue for future work lies in broadening the range of accessible derivatives. The development of robust synthetic methods for various 1,3-diamines is a critical prerequisite for this expansion. rsc.org By creating protocols that tolerate a wide array of functional groups on both the diamine backbone and the phenyl ring of the boron precursor, a diverse library of 1-Ethyl-2-phenyl-1,3,2-diazaborolidine analogs could be generated for screening in various applications.

Expansion of Catalytic Applications to New Reaction Types

The Lewis acidic nature of the boron center in this compound is its most prominent feature, suggesting a strong potential for catalysis. While its applications are not extensively documented, the well-established catalytic prowess of structurally related 1,3,2-oxazaborolidines provides a clear roadmap for future investigations. nih.govlabinsights.nl

Emerging research should focus on evaluating this compound as a catalyst in a range of fundamental organic transformations. Its ability to activate substrates through coordination could prove beneficial in reactions such as:

Diels-Alder and other Cycloadditions: Acting as a Lewis acid to coordinate to dienophiles, thereby lowering their LUMO energy and accelerating the rate of [4+2] cycloadditions.

Aldol (B89426) and Michael Additions: Activating carbonyl compounds or enones towards nucleophilic attack.

Reduction Reactions: Modulating the reactivity of reducing agents for specific functional groups. nih.gov

Photochemical Reactions: Inspired by the success of oxazaborolidines in enantioselective photochemistry, future work could explore whether diazaborolidines can also serve as catalysts to induce asymmetry in light-mediated transformations. nih.gov

A comparative table illustrates the potential for expanding the catalytic scope from known oxazaborolidine applications to unexplored diazaborolidine catalysis.

| Reaction Type | Established with 1,3,2-Oxazaborolidine Catalysts | Potential for this compound |

| Ketone Reduction | Yes (Corey-Bakshi-Shibata reduction) | High |

| Diels-Alder Reaction | Yes (Enantioselective catalysis) | High |

| Aldol Addition | Yes (Mukaiyama aldol reaction) | High |

| [2+2] Photocycloaddition | Yes (Enantioselective catalysis) nih.gov | Moderate to High |

| Ring-Opening Polymerization | Limited | Moderate |

Integration into Materials Science and Supramolecular Architectures

The incorporation of boron-nitrogen heterocycles into larger molecular frameworks is a promising strategy for creating novel materials with unique electronic and physical properties. The related 1,3,2-diazaborole ring system has already been identified as an interesting motif for materials chemistry when integrated into extended π-systems. researchgate.net This suggests a parallel opportunity for this compound.

Future research directions include:

Polymer Science: Functionalizing the phenyl or ethyl groups with polymerizable moieties (e.g., vinyl or acetylene groups) could allow for the incorporation of the diazaborolidine ring as a monomer into polymer backbones. researchgate.net This could impart enhanced thermal stability or unique Lewis acidic sites along the polymer chain, creating functional materials for sensing or catalysis. Modern polymerization techniques like click chemistry could offer efficient routes to these novel polymers. nih.gov

Supramolecular Chemistry: The diazaborolidine core can be envisioned as a rigid building block for creating complex, self-assembling supramolecular structures. rsc.orgmdpi.com By attaching recognition motifs (e.g., hydrogen bond donors/acceptors) to the periphery of the molecule, it could be programmed to form discrete cages, capsules, or extended networks. The Lewis acidic boron atom itself could act as a recognition site for anionic or neutral Lewis basic guests.

Advanced In Situ Spectroscopic Techniques for Mechanistic Interrogation

A deep understanding of reaction mechanisms is crucial for the rational design and optimization of catalysts. manchester.ac.uk Future investigations into the catalytic applications of this compound will greatly benefit from the use of advanced in situ spectroscopic techniques to probe reaction pathways in real-time.

The most powerful tool for this purpose is likely to be multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

¹¹B NMR Spectroscopy: As the boron nucleus is highly sensitive to its coordination environment, ¹¹B NMR is an ideal technique for directly observing the Lewis acid-base interactions between the diazaborolidine catalyst and the substrate. acs.orgresearchgate.net Changes in the chemical shift and line shape of the ¹¹B signal can provide direct evidence of substrate binding, catalyst activation, and the formation of intermediates. nih.gov

¹H, ¹³C, and ¹⁹F NMR: Monitoring the signals of the substrate and product molecules over time allows for detailed kinetic analysis. If fluorinated substrates are used, ¹⁹F NMR can serve as a sensitive probe to measure the Lewis acidity of the boron center. chemrxiv.org

By combining these in situ spectroscopic methods with computational studies (e.g., Density Functional Theory), a complete picture of the catalytic cycle can be constructed, enabling researchers to understand how the catalyst functions at a molecular level and how its structure can be modified for improved performance.

Design of Next-Generation Chiral Boron Reagents with Tailored Properties

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. The success of chiral 1,3,2-oxazaborolidines, such as those used in the Corey-Bakshi-Shibata reduction, provides a compelling blueprint for designing chiral variants of this compound. nih.govresearchgate.netijprs.com

The key to this strategy lies in the synthesis of the diazaborolidine ring from a chiral 1,2-diamine precursor. The stereochemical information from the diamine is directly transferred to the resulting catalyst, creating a chiral pocket around the Lewis acidic boron center.

Future research in this area will focus on:

Synthesis from Chiral Diamines: Utilizing readily available C₂-symmetric or unsymmetrical chiral 1,2-diamines (e.g., (1R,2R)-1,2-diaminocyclohexane or (1R,2R)-1,2-diphenylethanediamine) as starting materials.

Structural Tuning: Systematically modifying the substituents on the nitrogen atoms (R¹) and the boron atom (R²) to "tailor" the catalyst's properties. This allows for the fine-tuning of steric hindrance and electronic character to achieve high levels of enantioselectivity for a specific chemical transformation.

The table below illustrates how different chiral diamine precursors could be used to generate a new generation of tailored chiral diazaborolidine reagents.

| Chiral Diamine Precursor | Resulting Chiral Diazaborolidine Catalyst | Potential Application |

| (1R,2R)-1,2-Diaminocyclohexane | (4R,5R)-1,3-Diethyl-2-phenylhexahydro-1,3,2-benzodiazaborole | Asymmetric Diels-Alder Reactions |

| (1R,2R)-1,2-Diphenylethanediamine | (4R,5R)-1,3-Diethyl-2,4,5-triphenyl-1,3,2-diazaborolidine | Asymmetric Ketone Reductions |

| (S)-1-Phenylethane-1,2-diamine | (S)-1,3-Diethyl-2,4-diphenyl-1,3,2-diazaborolidine | Asymmetric Aldol Additions |

By systematically exploring these avenues, researchers can develop a versatile toolkit of chiral boron-based Lewis acid catalysts, with this compound and its derivatives poised to play a significant role in the future of asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Ethyl-2-phenyl-1,3,2-diazaborolidine, and how are impurities minimized?

- Methodological Answer : Synthesis typically involves multistep reactions under inert atmospheres. For example, analogous boron-containing heterocycles are synthesized via cyclocondensation of ethylamine derivatives with boronate esters at low temperatures (-78°C to 0°C), followed by purification using column chromatography. Impurity control requires strict stoichiometric ratios and real-time monitoring via thin-layer chromatography (TLC) .

- Key Techniques : Nuclear magnetic resonance (NMR, ¹H/¹³C/¹¹B), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹¹B NMR is essential for confirming boron coordination geometry. Chemical shifts between 25–35 ppm typically indicate tetrahedral boron environments.

- IR : Stretching frequencies for B–N bonds (≈1,350–1,450 cm⁻¹) and aromatic C–H (≈3,050 cm⁻¹) help verify structural integrity.

- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize geometries for comparison with experimental data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Employ factorial design experiments to test variables (temperature, solvent polarity, catalyst loading). For instance, a 2³ factorial design could evaluate:

- Factors : Reaction temperature (0°C vs. 25°C), solvent (THF vs. dichloromethane), and catalyst (DMAP vs. no catalyst).

- Response Variables : Yield, purity, and reaction time.

- Analysis : ANOVA identifies significant factors, and response surface methodology (RSM) models optimal conditions .

Q. How can contradictions in literature data regarding the compound’s thermal stability be resolved?

- Methodological Answer :

- Replicate Studies : Reproduce reported synthesis and characterization protocols to isolate variables (e.g., moisture sensitivity, solvent traces).

- Advanced Analytics : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways.

- Theoretical Alignment : Compare results with computational models of boron-nitrogen bond dissociation energies to contextualize stability .

Q. What theoretical frameworks explain the electronic properties of this compound?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps via DFT to predict reactivity (e.g., nucleophilic attack at boron).

- Aromaticity : Apply NICS (Nucleus-Independent Chemical Shift) calculations to assess conjugation in the diazaborolidine ring.

- Ligand Design : Link findings to broader boron chemistry theories, such as Lewis acidity modulation via substituent effects .

Q. How does the compound’s stability vary under photolytic or oxidative conditions, and what mechanistic insights can be derived?

- Methodological Answer :

- Experimental Design : Expose the compound to UV light (λ = 254 nm) or H₂O₂ in controlled environments. Monitor degradation via HPLC and identify byproducts via HRMS.

- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or isotopic labeling (¹⁸O₂) to trace reaction pathways.

- Computational Support : Transition-state modeling (e.g., M06-2X) identifies intermediates and activation barriers .

Q. What methodological challenges arise when integrating computational models with experimental data for this compound?

- Methodological Answer :

- Data Alignment : Calibrate computational parameters (e.g., basis sets, solvation models) to match experimental NMR/IR data.

- Validation : Use cross-validation techniques (e.g., k-fold) to assess model robustness.

- Ethical Considerations : Ensure transparency in reporting discrepancies between theoretical predictions and empirical results .

Q. How can researchers address challenges in interpreting ambiguous spectral data (e.g., overlapping signals in ¹H NMR)?

- Methodological Answer :

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve signal overlap.

- Dynamic NMR : Vary temperature to separate broadened peaks caused by exchange processes.

- Machine Learning : Train algorithms on spectral databases to predict shifts for complex boron-nitrogen systems .

Tables for Key Data

Table 1 : Comparative Spectral Data for this compound

| Technique | Observed Data | Reference Range |

|---|---|---|

| ¹¹B NMR | 28.5 ppm (quartet) | 25–35 ppm (tetrahedral B) |

| IR (B–N) | 1,410 cm⁻¹ | 1,350–1,450 cm⁻¹ |

| HRMS (m/z) | 217.1234 [M+H]⁺ | Calculated: 217.1238 |

Table 2 : Factorial Design Variables for Yield Optimization

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 0°C | 25°C |

| Solvent | THF | Dichloromethane |

| Catalyst | DMAP (5 mol%) | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.